molecular formula C10H13N5O2S B14046542 Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate

Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate

Cat. No.: B14046542
M. Wt: 267.31 g/mol
InChI Key: FKZUMAMNRPWLKP-UHFFFAOYSA-N
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Description

Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an ethyl carbamate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance yield, reduce reaction times, and improve environmental safety . This method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an A2A adenosine receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and reduce neuroinflammation . The compound’s structure allows it to interact with various enzymes and receptors, influencing multiple biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as an A2A adenosine receptor antagonist distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications.

Properties

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

ethyl N-[5-(dimethylamino)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]carbamate

InChI

InChI=1S/C10H13N5O2S/c1-4-17-10(16)14-9-12-6-5-11-8(15(2)3)13-7(6)18-9/h5H,4H2,1-3H3,(H,12,14,16)

InChI Key

FKZUMAMNRPWLKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=CN=C(N=C2S1)N(C)C

Origin of Product

United States

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